molecular formula C13H10N2O2 B13933633 Methyl 4-amino-6-cyanonaphthalene-2-carboxylate CAS No. 220300-02-7

Methyl 4-amino-6-cyanonaphthalene-2-carboxylate

Cat. No.: B13933633
CAS No.: 220300-02-7
M. Wt: 226.23 g/mol
InChI Key: UTWBQMZSBJPZGG-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-cyanonaphthalene-2-carboxylate is an organic compound with a complex structure that includes a naphthalene ring substituted with amino, cyano, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-6-cyanonaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction to introduce the amino group. Subsequent steps involve the introduction of the cyano group and esterification to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-cyanonaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

Methyl 4-amino-6-cyanonaphthalene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-cyanonaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-cyanonaphthalene-2-carboxylate
  • Methyl 4-amino-5-cyanonaphthalene-2-carboxylate
  • Methyl 4-amino-6-cyanonaphthalene-1-carboxylate

Uniqueness

Methyl 4-amino-6-cyanonaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

220300-02-7

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 4-amino-6-cyanonaphthalene-2-carboxylate

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)10-5-9-3-2-8(7-14)4-11(9)12(15)6-10/h2-6H,15H2,1H3

InChI Key

UTWBQMZSBJPZGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)N

Origin of Product

United States

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